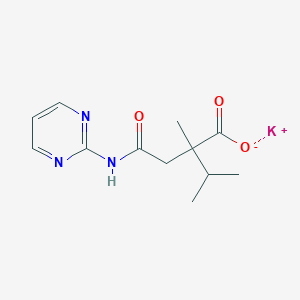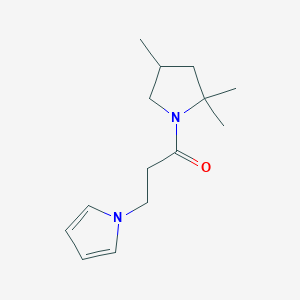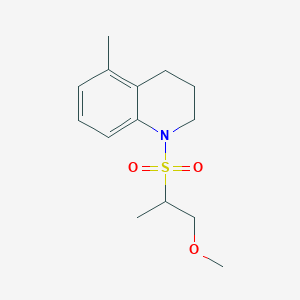![molecular formula C10H19NO2S B7360448 N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide, also known as CP-465,022, is a chemical compound that has been studied for its potential use in the treatment of anxiety and depression. This compound belongs to the class of sulfonamide compounds and has been shown to have a unique mechanism of action that sets it apart from other drugs in its class.
Mécanisme D'action
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide acts as a positive allosteric modulator of the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and depression. By binding to this receptor, N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide enhances the activity of GABA, which is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide has been shown to have a number of biochemical and physiological effects that are relevant to its potential use as an anxiolytic and antidepressant drug. Studies have shown that this compound can reduce anxiety-like behavior in animal models, and can also enhance the effects of other drugs used to treat anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide for use in lab experiments is its unique mechanism of action, which sets it apart from other drugs in its class. This makes it a valuable tool for studying the role of the GABA-A receptor in anxiety and depression. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for use in lab experiments.
Orientations Futures
There are a number of potential future directions for research on N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another area of interest is the investigation of the long-term effects of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide on anxiety and depression, as well as its potential use in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide involves a multi-step process that begins with the reaction of 1-methylcyclopropylmagnesium bromide with N-methylcyclopropane carboxylic acid. The resulting product is then treated with a sulfonamide reagent to form the final compound. The synthesis of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide has been the subject of extensive scientific research due to its potential use as an anxiolytic and antidepressant drug. Studies have shown that this compound has a unique mechanism of action that involves the modulation of the GABA-A receptor, which is a key target for drugs used to treat anxiety and depression.
Propriétés
IUPAC Name |
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-8(10(2)6-7-10)11(3)14(12,13)9-4-5-9/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKFPSDVIWZTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N(C)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,1-dioxothian-3-yl)methyl]-3-(1,3-thiazol-2-yl)aniline](/img/structure/B7360380.png)
![N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7360388.png)
![4-methoxy-3-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360389.png)
![1-ethyl-3,5-dimethyl-N-[2-(1,2-oxazol-4-yl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7360402.png)
![N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine](/img/structure/B7360409.png)

![Potassium;1-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]cycloheptane-1-carboxylate](/img/structure/B7360416.png)
![1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride](/img/structure/B7360422.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)

![N-ethyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7360437.png)

![(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanone](/img/structure/B7360460.png)